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Introduction
CH7233163 is a potent, non-covalent, ATP-competitive inhibitor of the Epidermal Growth

Factor Receptor (EGFR) tyrosine kinase.[1][2][3] It has demonstrated significant activity against

tumors harboring the EGFR Del19/T790M/C797S mutation, which confers resistance to the

third-generation EGFR inhibitor, osimertinib.[1][2][4][5][6][7] Time-Resolved Fluorescence

Resonance Energy Transfer (TR-FRET) based kinase assays are a robust and sensitive

method for quantifying the inhibitory activity of compounds like CH7233163.[8][9] This

application note provides a detailed protocol for a TR-FRET based kinase assay to determine

the potency of CH7233163 against EGFR and its mutant forms.

The TR-FRET assay principle relies on the transfer of energy from a long-lifetime donor

fluorophore (e.g., Terbium or Europium cryptate) to an acceptor fluorophore (e.g., fluorescein or

a red-shifted dye) when they are in close proximity.[8][9][10] In a kinase assay, a biotinylated

substrate peptide and a phospho-specific antibody labeled with the donor are used. Upon

phosphorylation of the substrate by the kinase, the acceptor-labeled streptavidin binds to the

biotinylated substrate, bringing the donor and acceptor into proximity and generating a FRET

signal. An inhibitor like CH7233163 will prevent substrate phosphorylation, leading to a

decrease in the FRET signal.
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CH7233163 targets the EGFR signaling pathway, which plays a crucial role in cell proliferation,

survival, and differentiation. Mutations in the EGFR gene can lead to constitutive activation of

the receptor and downstream signaling, promoting tumor growth. CH7233163 acts by

competitively binding to the ATP-binding site of the EGFR kinase domain, thereby inhibiting its

activity and blocking downstream signaling cascades such as the RAS-RAF-MEK-ERK and

PI3K-AKT-mTOR pathways.[11]
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Caption: EGFR Signaling Pathway and Inhibition by CH7233163.

Experimental Workflow
The experimental workflow for the TR-FRET based kinase assay to evaluate CH7233163
involves several key steps, from reagent preparation to data analysis. The following diagram

outlines the general procedure.
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Caption: Experimental Workflow for TR-FRET Kinase Assay.

Materials and Methods
Materials

Kinase: Recombinant human EGFR (Wild-Type and/or mutant forms, e.g.,

Del19/T790M/C797S)

Substrate: Biotinylated poly-GT (poly-Glu-Tyr) or specific EGFR peptide substrate

ATP: Adenosine 5'-triphosphate

CH7233163: Stock solution in DMSO
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TR-FRET Donor: Terbium or Europium cryptate-labeled anti-phosphotyrosine antibody (e.g.,

PT66 or PY20)

TR-FRET Acceptor: Streptavidin-labeled fluorophore (e.g., d2 or XL665)

Assay Buffer: e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35

Stop Solution: EDTA in TR-FRET detection buffer

Microplates: Low-volume, 384-well black microplates

Plate Reader: TR-FRET compatible microplate reader

Experimental Protocol
Reagent Preparation:

Prepare a serial dilution of CH7233163 in DMSO, and then dilute further in the assay

buffer.

Prepare working solutions of kinase, substrate, and ATP in the assay buffer at the desired

concentrations. The optimal concentrations of kinase and ATP should be empirically

determined, often near the Km for ATP.[12]

Kinase Reaction:

Add 5 µL of the diluted CH7233163 solution to the wells of a 384-well plate.

Add 5 µL of the kinase solution to each well.

Add 5 µL of the substrate solution to each well.

Initiate the kinase reaction by adding 5 µL of the ATP solution to each well.

Incubate the plate at room temperature for 60-90 minutes.[13]

Detection:
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Stop the kinase reaction by adding 10 µL of the stop solution (containing EDTA) to each

well.[12][14]

Add 10 µL of the TR-FRET detection reagent mix (containing the donor-labeled antibody

and acceptor-labeled streptavidin) to each well.

Incubate the plate at room temperature for at least 60 minutes to allow for the detection

reagents to bind.

Read the plate on a TR-FRET compatible microplate reader, measuring the emission at

both the donor and acceptor wavelengths (e.g., 620 nm for Terbium and 665 nm for the

acceptor).

Data Analysis:

Calculate the TR-FRET ratio by dividing the acceptor emission signal by the donor

emission signal and multiplying by 10,000.

Plot the TR-FRET ratio against the logarithm of the CH7233163 concentration.

Fit the data to a sigmoidal dose-response curve with a variable slope to determine the

IC50 value, which represents the concentration of CH7233163 required to inhibit 50% of

the kinase activity.

Data Presentation
The inhibitory activity of CH7233163 against various EGFR mutants has been evaluated using

TR-FRET based biochemical assays.[6] The IC50 values are summarized in the table below.

Kinase Target
CH7233163 IC50
(nmol/L)

Osimertinib IC50
(nmol/L)

EAI-045 IC50
(nmol/L)

EGFR-

Del19/T790M/C797S
0.28 >1000 >1000

EGFR-

L858R/T790M/C797S
0.44 >1000 2.5

EGFR WT 3.5 5.9 120
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Data adapted from Kashima K, et al. Mol Cancer Ther. 2020 Nov;19(11):2288-2297.[6]

Conclusion
The TR-FRET based kinase assay is a highly effective method for determining the inhibitory

potency of CH7233163 against EGFR and its resistance mutations. The protocol described

herein provides a robust framework for researchers to evaluate the activity of this and other

kinase inhibitors. The high sensitivity and homogenous "mix-and-read" format of the TR-FRET

assay make it amenable to high-throughput screening and detailed mechanistic studies in drug

discovery and development.[8][15]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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